molecular formula C9H11NO B3049398 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- CAS No. 204926-13-6

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)-

Cat. No.: B3049398
CAS No.: 204926-13-6
M. Wt: 149.19 g/mol
InChI Key: BSDVKBWLRCKPFB-ZETCQYMHSA-N
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Description

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- is a heterocyclic compound with the molecular formula C9H11NO It is a derivative of benzoxazine, characterized by a fused benzene and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- typically involves the reaction of substituted phenols with formaldehyde and amines. One common method is the Mannich reaction, where a substituted phenol reacts with formaldehyde and a secondary amine under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, oxo-derivatives, and reduced forms of the original compound. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound can also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,4-Benzoxazin-3(4H)-one
  • 3,4-Dihydro-2H-1,3-benzoxazine
  • 2-Phenyl-3,4-dihydro-1,3-benzoxazine

Uniqueness

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)- is unique due to its specific stereochemistry and the presence of a methyl group at the 3-position. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other benzoxazine derivatives .

Properties

IUPAC Name

(3S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDVKBWLRCKPFB-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427669
Record name ZINC03883772
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204926-13-6
Record name 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204926136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZINC03883772
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CFJ1D4554
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2H-1,4-benzoxazin-3(4H)-one (2.00 g, 13.4 mmol) in tetrahydrofuran (20 ml) was added dropwise at 5° C. a THF solution of methylmagnesium chloride (17.9 ml, 3 M, 53.7 mmol) and the reaction mixture was then stirred at 50° C. for 90 min. The reaction mixture was then cooled to 5° C. and quenched by dropwise addition of 20 ml acetic acid. Sodium borohydride (1.27 g, 33.5 mmol) was then added portionwise and the mixture was stirred at room temperature overnight. The resulting suspension was then cooled to 0° C. and 3 N aq. sodium hydroxide solution was added dropwise until the mixture was pH 10. Ethyl acetate was then added, the phases separated, and the organic phase dried over sodium sulphate and concentrated in vacuo. The residue was purified by chromatography on silica gel (eluant: heptane/ethyl acetate gradient) to yield the title compound as a colorless oil (0.92 g, 46%); MS (ISP): 150.3 ([M+H]+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
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1.27 g
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reactant
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solvent
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Yield
46%

Synthesis routes and methods II

Procedure details

Reaction conditions: 150 bar of hydrogen, reaction temperature 80° C. with a residence time of about 60-90 minutes. The space velocity was about 2 g of o-nitrophenoxyacetone per g of catalyst used and hour. The catalyst used was a sponge metal catalyst from H. C. Starck, Amperkat Ni—Mo 3706 (exchange of the water under which the catalyst is stored for methanol). The yield was 90%; 42 g of nitrophenoxyacetone were converted per gram of theoretically dry catalyst. Thereafter, the hydrogenation had to be stopped owing to the massive formation of secondary components (in particular of the 3MBM dimer). Good mixing was ensured by stirring. In order to prevent precipitation of the reactant solution, it was heated to 40° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2 g
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reactant
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[Compound]
Name
Ni Mo
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0 (± 1) mol
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reactant
Reaction Step Three
Name
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
nitrophenoxyacetone
Quantity
42 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Reaction conditions: 220 bar of hydrogen, reaction temperature 60° C. with a residence time of about 60-90 minutes. The space velocity was about 2 g of o-nitrophenoxyacetone per g of catalyst used and hour. The catalyst used was a nickel sponge metal catalyst from H. C. Starck, Amperkat Ni—Mo 3706 (exchange of the water under which the catalyst is stored for methanol). The yields in this step were 95+%; at least 100 g of nitrophenoxyacetone were converted per gram of theoretically dry catalyst. Good mixing was ensured by stirring. In order to prevent precipitation of the reactant solution, it was heated to 40° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ni Mo
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Type
reactant
Reaction Step Three
Name
water
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Type
reactant
Reaction Step Four
Name
nitrophenoxyacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)-
Reactant of Route 2
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)-
Reactant of Route 3
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)-
Reactant of Route 4
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)-
Reactant of Route 5
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)-
Reactant of Route 6
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-, (3S)-

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